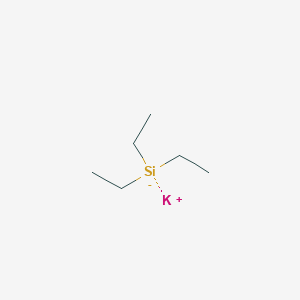
Triethylsilyl potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylsilyl potassium is an organosilicon compound that features a triethylsilyl group bonded to a potassium atom. This compound is known for its utility in organic synthesis, particularly as a strong base and nucleophile. The triethylsilyl group provides steric bulk, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylsilyl potassium can be synthesized through the reaction of triethylsilane with potassium metal. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Triethylsilane: Triethylsilane is prepared by the reaction of triethylchlorosilane with a reducing agent like lithium aluminum hydride.
Formation of this compound: Triethylsilane is then reacted with potassium metal in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction proceeds as follows[ \text{Et}_3\text{SiH} + \text{K} \rightarrow \text{Et}_3\text{SiK} + \frac{1}{2}\text{H}_2 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethylsilyl potassium undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Deprotonation Reactions: As a strong base, it can deprotonate weak acids, such as alcohols and amines, to form corresponding anions.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form silyl-protected alcohols.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Reagents: Common reagents include halides, carbonyl compounds, and weak acids.
Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.
Major Products
Silyl Ethers: Formed from the reaction with alcohols.
Silyl Amines: Formed from the reaction with amines.
Silyl Enol Ethers: Formed from the reaction with carbonyl compounds.
Scientific Research Applications
Triethylsilyl potassium has a wide range of applications in scientific research:
Organic Synthesis: Used as a strong base and nucleophile in various organic transformations.
Protecting Group Chemistry: The triethylsilyl group can be used to protect functional groups, such as alcohols and amines, during multi-step synthesis.
Catalysis: Acts as a catalyst or catalyst precursor in certain reactions.
Material Science: Used in the synthesis of organosilicon polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of triethylsilyl potassium involves its role as a strong base and nucleophile. The triethylsilyl group provides steric bulk, which can influence the reactivity and selectivity of the compound. The potassium ion acts as a counterion, stabilizing the negative charge on the nucleophilic center. The compound can deprotonate weak acids, form silyl-protected intermediates, and participate in substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Potassium: Similar in structure but with methyl groups instead of ethyl groups.
Triisopropylsilyl Potassium: Features isopropyl groups, providing even greater steric bulk.
Triethylsilyl Sodium: Similar but with sodium as the counterion instead of potassium.
Uniqueness
Triethylsilyl potassium is unique due to the balance of steric bulk provided by the triethylsilyl group and the reactivity imparted by the potassium ion. This combination makes it particularly useful in selective organic transformations and protecting group chemistry.
Properties
CAS No. |
57246-22-7 |
|---|---|
Molecular Formula |
C6H15KSi |
Molecular Weight |
154.37 g/mol |
IUPAC Name |
potassium;triethylsilanide |
InChI |
InChI=1S/C6H15Si.K/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 |
InChI Key |
CLQYOQOBOGBMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si-](CC)CC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)
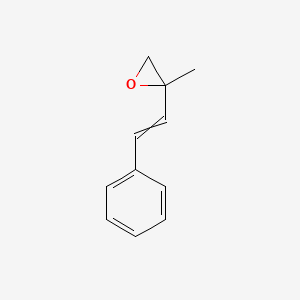


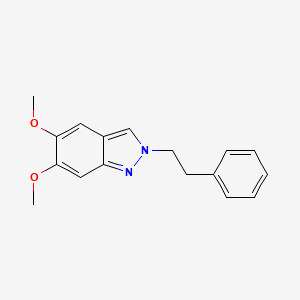
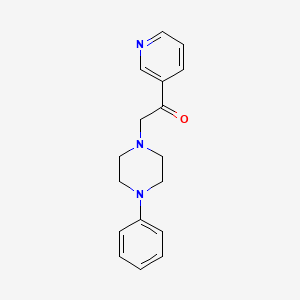
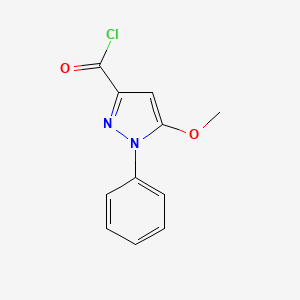
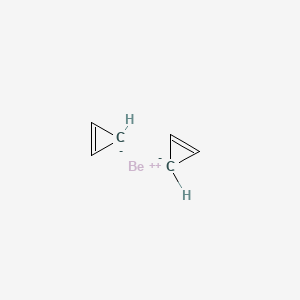
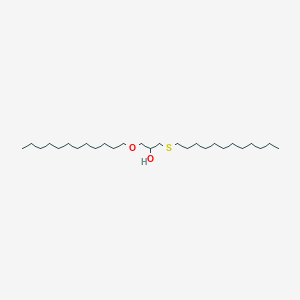
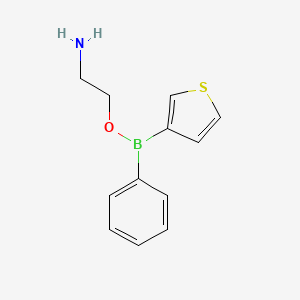
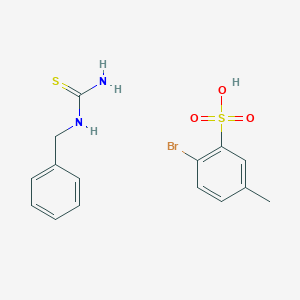
![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)
![N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide](/img/structure/B14612668.png)
